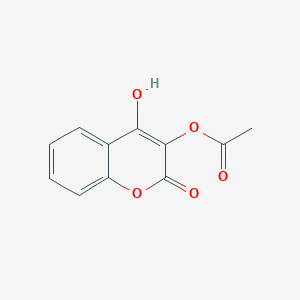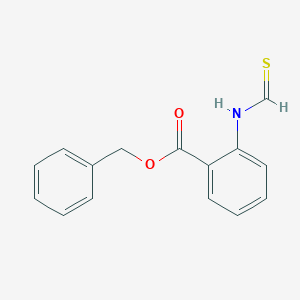![molecular formula C16H22O6 B14365040 Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate CAS No. 92119-03-4](/img/structure/B14365040.png)
Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-ethoxycarbonylethoxy)benzene is an organic compound characterized by a benzene ring substituted with two ethoxycarbonylethoxy groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-ethoxycarbonylethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,4-dihydroxybenzene are replaced by ethoxycarbonylethoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of 1,4-Bis(1-ethoxycarbonylethoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1-ethoxycarbonylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethoxycarbonylethoxy groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 1,4-Bis(1-carboxyethoxy)benzene
Reduction: 1,4-Bis(1-hydroxyethoxy)benzene
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Bis(1-ethoxycarbonylethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-ethoxycarbonylethoxy)benzene involves its interaction with various molecular targets and pathways The ethoxycarbonylethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of ethoxycarbonylethoxy groups.
1,4-Bis(phenylethynyl)benzene: Features phenylethynyl groups instead of ethoxycarbonylethoxy groups.
Uniqueness
1,4-Bis(1-ethoxycarbonylethoxy)benzene is unique due to the presence of ethoxycarbonylethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
92119-03-4 |
|---|---|
Formule moléculaire |
C16H22O6 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
ethyl 2-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H22O6/c1-5-19-15(17)11(3)21-13-7-9-14(10-8-13)22-12(4)16(18)20-6-2/h7-12H,5-6H2,1-4H3 |
Clé InChI |
LPXIZZNURLXLEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
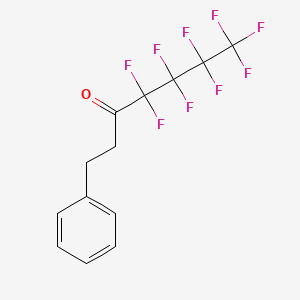
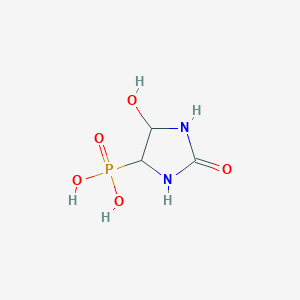
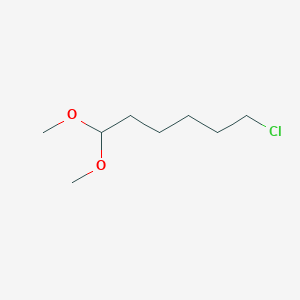
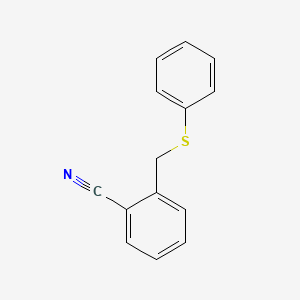

![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
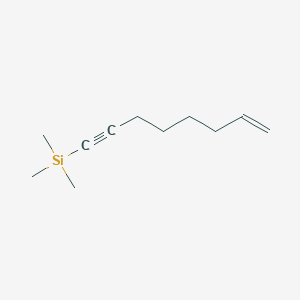
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)

![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
